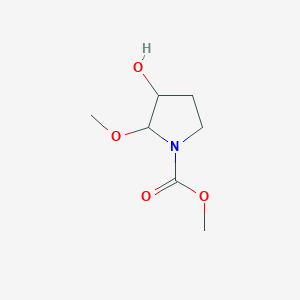
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) as a base. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxyl and methoxy functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO4/c1-11-6-5(9)3-4-8(6)7(10)12-2/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
XALLYCPIIMBDEV-UHFFFAOYSA-N |
SMILES canónico |
COC1C(CCN1C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

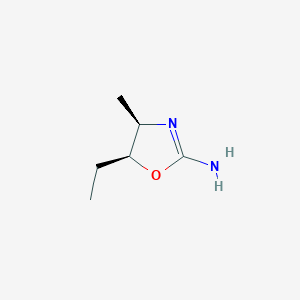
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

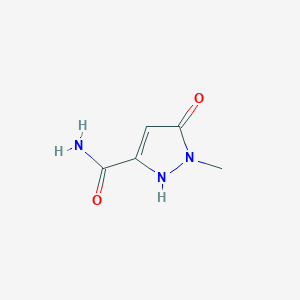
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
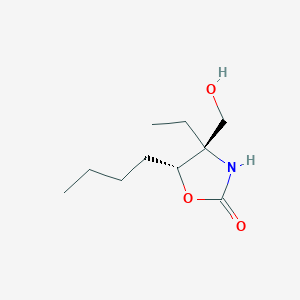
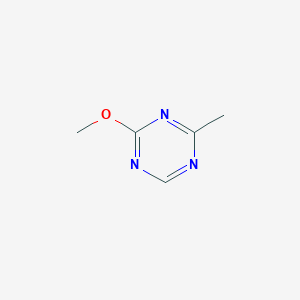
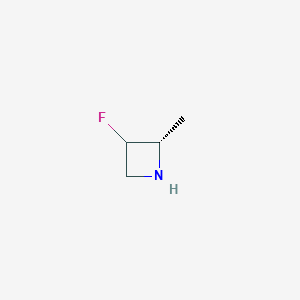
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
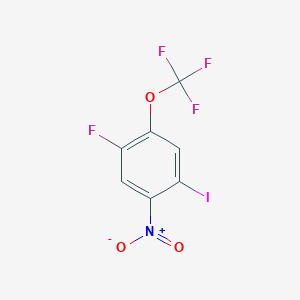
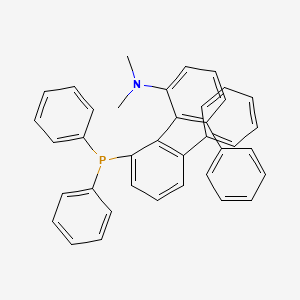
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
